molecular formula C15H13N5 B2883771 4-(3,5-dimethyl-1H-pyrazol-1-yl)-5H-pyrimido[5,4-b]indole CAS No. 286860-15-9

4-(3,5-dimethyl-1H-pyrazol-1-yl)-5H-pyrimido[5,4-b]indole

Cat. No.: B2883771
CAS No.: 286860-15-9
M. Wt: 263.304
InChI Key: WQXBGENPGVAVJS-UHFFFAOYSA-N
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Description

4-(3,5-dimethyl-1H-pyrazol-1-yl)-5H-pyrimido[5,4-b]indole is a heterocyclic compound that features a unique structure combining pyrazole and pyrimidoindole moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-5H-pyrimido[5,4-b]indole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the pyrazole ring followed by its attachment to the pyrimidoindole core. Key steps may involve cyclization reactions, condensation reactions, and functional group transformations under controlled conditions .

Industrial Production Methods

Industrial production of this compound may leverage high-throughput synthesis techniques and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

4-(3,5-dimethyl-1H-pyrazol-1-yl)-5H-pyrimido[5,4-b]indole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or acyl groups .

Scientific Research Applications

4-(3,5-dimethyl-1H-pyrazol-1-yl)-5H-pyrimido[5,4-b]indole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and pyrimidoindole derivatives, such as:

Uniqueness

4-(3,5-dimethyl-1H-pyrazol-1-yl)-5H-pyrimido[5,4-b]indole is unique due to its specific combination of pyrazole and pyrimidoindole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)-5H-pyrimido[5,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5/c1-9-7-10(2)20(19-9)15-14-13(16-8-17-15)11-5-3-4-6-12(11)18-14/h3-8,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQXBGENPGVAVJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=NC3=C2NC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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